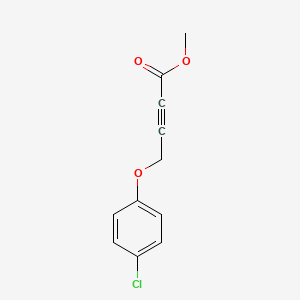

Methyl 4-(4-chlorophenoxy)but-2-ynoate

Description

Contextualization within the Landscape of Organic Synthesis and Chemical Diversity

Organic synthesis continually seeks to expand the accessible chemical space, creating new molecules with unique properties and functionalities. Alkyne-containing compounds are of particular interest due to the versatility of the carbon-carbon triple bond, which can participate in a wide range of chemical transformations. These reactions include cycloadditions, reductions, and coupling reactions, making alkynes valuable building blocks for the synthesis of complex molecules. The incorporation of an alkyne moiety into a phenoxy ester structure, as seen in Methyl 4-(4-chlorophenoxy)but-2-ynoate, generates a molecule with multiple reactive sites, offering a platform for the development of diverse chemical libraries.

Significance of Chlorophenoxy Moieties in Specialty Chemical Applications

The chlorophenoxy group is a well-established pharmacophore and functional moiety in various specialty chemicals. Its presence in a molecule can significantly influence its biological activity and physicochemical properties. For instance, chlorophenoxy compounds have been extensively utilized as herbicides and pesticides. The position of the chlorine atom on the phenyl ring can modulate the compound's efficacy and selectivity. The 4-chloro substitution, as present in the subject compound, is a common feature in many commercially important chemicals. The study of new derivatives containing this moiety is crucial for the development of new agrochemicals and pharmaceuticals.

Overview of Butynoate Esters in Synthetic Chemistry and Structure-Property Relationships

Butynoate esters are a subclass of esters characterized by a carbon-carbon triple bond within the four-carbon chain of the butynoic acid backbone. The presence of the alkyne and ester functional groups imparts a unique reactivity profile to these molecules. The ester group can be hydrolyzed or transesterified, while the alkyne can undergo a variety of addition and coupling reactions. The relationship between the structure of butynoate esters and their physical and chemical properties is a subject of ongoing research. Factors such as the position of the alkyne, the nature of the alcohol component of the ester, and the presence of other substituents all play a role in determining the molecule's stability, reactivity, and potential applications. For instance, methyl but-2-ynoate (B8739756) is a known building block in organic synthesis. chemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClO3 |

| Molecular Weight | Data not available |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis of this compound

A specific, documented synthesis for this compound is not found in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely approach would involve the Williamson ether synthesis followed by esterification.

A potential synthetic pathway could be:

Williamson Ether Synthesis: Reaction of 4-chlorophenol (B41353) with a suitable 4-halobut-2-yn-1-ol derivative (e.g., 4-bromobut-2-yn-1-ol) in the presence of a base to form 4-(4-chlorophenoxy)but-2-yn-1-ol.

Oxidation: Oxidation of the resulting alcohol to the corresponding carboxylic acid, 4-(4-chlorophenoxy)but-2-ynoic acid.

Esterification: Fischer esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst to yield the final product, this compound.

An alternative route could involve the direct reaction of 4-chlorophenol with methyl 4-halobut-2-ynoate.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed databases.

| Technique | Expected Peaks/Signals |

|---|---|

| ¹H NMR | Signals corresponding to the methyl ester protons, the methylene (B1212753) protons adjacent to the oxygen, and the aromatic protons of the chlorophenoxy group. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the acetylenic carbons, the carbons of the chlorophenoxy ring, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O of the ester, the C≡C of the alkyne, and the C-O-C of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns characteristic of the loss of the methoxy (B1213986) group and other fragments. |

Applications and Research Interest

There is no specific information in the available literature regarding the applications or research interest in this compound. However, based on the structural motifs present in the molecule, potential areas of investigation could include:

Agrochemicals: Given that the chlorophenoxy group is a known toxophore in herbicides, this compound could be investigated for potential herbicidal or fungicidal activity.

Medicinal Chemistry: The combination of the phenoxy ether linkage and the reactive alkyne moiety could make it a scaffold for the synthesis of novel biologically active compounds.

Materials Science: Alkyne-functionalized molecules can be used in the development of polymers and other materials through click chemistry reactions.

Structure

3D Structure

Properties

CAS No. |

33313-71-2 |

|---|---|

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 4-(4-chlorophenoxy)but-2-ynoate |

InChI |

InChI=1S/C11H9ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,8H2,1H3 |

InChI Key |

LYKQVIUWDQWRNU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCOC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 4 Chlorophenoxy but 2 Ynoate

Strategies for Butynoate Ester Formation

The formation of the butynoate ester core of Methyl 4-(4-chlorophenoxy)but-2-ynoate can be approached through several strategic pathways. These methods focus on the efficient construction of the ester group and the introduction of the characteristic carbon-carbon triple bond.

Esterification Reactions of 4-(4-chlorophenoxy)but-2-ynoic Acid

A primary and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-(4-chlorophenoxy)but-2-ynoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). orgsyn.orgmdpi.com The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. organic-chemistry.orgathabascau.ca

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, which also serves as the solvent. tamu.edu Removal of water as it is formed, for instance by azeotropic distillation, can also shift the equilibrium to favor the product. organic-chemistry.org

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | 4-(4-chlorophenoxy)but-2-ynoic acid, Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic Acid |

| Temperature | Reflux |

| Reaction Time | 1-10 hours |

This table presents generalized conditions for Fischer esterification and may require optimization for this specific substrate.

Carbon-Carbon Triple Bond Introduction Methodologies

The introduction of the carbon-carbon triple bond is a critical step in the synthesis of the butynoate scaffold. One of the most powerful and versatile methods for forming carbon-carbon bonds, including the sp-sp² bond in the butynoate system, is the Sonogashira coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

While not a direct route to the final molecule in one step, this methodology is fundamental in constructing the building blocks. For instance, a suitably protected propargyl alcohol derivative could be coupled with an aryl halide like 1-chloro-4-iodobenzene to introduce the aromatic moiety early in the synthesis. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Convergent and Divergent Synthetic Approaches for the Compound Scaffold

The synthesis of this compound can be designed using either convergent or divergent strategies, offering flexibility in the preparation of analogues.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of related structures. For example, starting with 2-butyne-1,4-diol, one hydroxyl group could be selectively etherified with 4-chlorophenol (B41353). The remaining hydroxyl group on this intermediate, 4-(4-chlorophenoxy)but-2-yn-1-ol, could then be subjected to various transformations. Oxidation to the carboxylic acid followed by esterification with different alcohols would yield a library of esters, including the target methyl ester. This strategy is particularly useful for generating a series of related compounds for structure-activity relationship studies.

Synthesis of Key Precursors and Advanced Intermediates

The efficient synthesis of this compound relies heavily on the successful preparation of key precursors and advanced intermediates. These intermediates provide the necessary framework upon which the final functional groups are installed.

Preparation of 4-(4-chlorophenoxy)but-2-yn-1-ol and its Derivations

A crucial intermediate in several synthetic routes to the target molecule is 4-(4-chlorophenoxy)but-2-yn-1-ol. This intermediate can be prepared and subsequently derivatized to yield the final product.

The synthesis of this alcohol can be achieved through a Williamson ether synthesis by reacting the sodium salt of 4-chlorophenol with a suitable four-carbon electrophile such as 4-chloro-2-butyn-1-ol. The reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.comresearchgate.net

Once 4-(4-chlorophenoxy)but-2-yn-1-ol is obtained, it can be converted to the target methyl ester through a two-step process. The primary alcohol is first oxidized to the corresponding carboxylic acid, 4-(4-chlorophenoxy)but-2-ynoic acid. orgsyn.orggoogle.com A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like Jones reagent or milder, more selective methods. Following the oxidation, the resulting carboxylic acid undergoes Fischer esterification with methanol as described in section 2.1.1.

Table 2: Two-Step Conversion of 4-(4-chlorophenoxy)but-2-yn-1-ol to this compound

| Step | Reaction | Typical Reagents |

| 1 | Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) or TEMPO/NaOCl |

| 2 | Esterification | Methanol, H₂SO₄ (catalytic) |

This table outlines a general two-step sequence. Specific conditions would need to be optimized.

Introduction of the 4-Chlorophenoxy Moiety via Etherification or Substitution Reactions

The introduction of the 4-chlorophenoxy group is a key transformation in the synthesis. The Williamson ether synthesis is a widely used and robust method for forming the aryl ether linkage in this molecule. researchgate.netfrancis-press.com This reaction involves the deprotonation of 4-chlorophenol with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic 4-chlorophenoxide. This phenoxide then displaces a leaving group from a suitable four-carbon electrophile in an Sₙ2 reaction.

A potential starting material for this etherification is 2-butyne-1,4-diol. researchgate.net One of the hydroxyl groups of the diol can be converted into a good leaving group, such as a tosylate or a halide. The subsequent reaction with sodium 4-chlorophenoxide would then yield the intermediate 4-(4-chlorophenoxy)but-2-yn-1-ol.

Alternatively, the reaction can be performed with 4-chlorophenol and a di-substituted butyne derivative, such as 1,4-dichloro-2-butyne, under basic conditions. Careful control of stoichiometry would be necessary to favor mono-substitution and obtain the desired precursor.

Table 3: Reagents for Williamson Ether Synthesis

| Nucleophile (from) | Electrophile | Base |

| 4-Chlorophenol | 4-Bromo-2-butyn-1-ol | Sodium Hydride (NaH) |

| 4-Chlorophenol | 1,4-Dichloro-2-butyne | Sodium Hydroxide (NaOH) |

| 4-Chlorophenol | 2-Butyne-1,4-diol ditosylate | Potassium Carbonate (K₂CO₃) |

This table provides examples of reagent combinations for the Williamson ether synthesis to form the 4-chlorophenoxy ether linkage.

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgjk-sci.com These principles are increasingly being applied to the synthesis of complex organic molecules.

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. cmu.edu Solvent-free reactions and mechanochemistry are emerging as powerful tools in this regard. cmu.edursc.org

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. rsc.orgmdpi.com This technique can often be performed in the absence of a solvent, leading to cleaner reactions, reduced waste, and sometimes, novel reactivity. rsc.org The esterification of carboxylic acids, a key step in the synthesis of this compound, has been successfully demonstrated under solvent-free, mechanochemical conditions. rsc.org High-speed ball-milling, for instance, has been shown to afford esterification products in high yields and short reaction times at room temperature. rsc.org

Solvent-free reactions can also be achieved through other methods, such as heating the neat reactants or using one of the reactants as the solvent. For the synthesis of esters, lipase-mediated transesterification under solvent-free conditions has been explored, offering a biocatalytic and environmentally friendly alternative. nih.gov

The following table summarizes the potential benefits of applying solvent-free and mechanochemical approaches to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Benefits for Synthesis | Example Reaction Type |

| Solvent-Free Reactions | Reactions are conducted without the use of a solvent. | Reduced waste, lower cost, simplified purification, enhanced safety. | Lipase-catalyzed transesterification. nih.gov |

| Mechanochemical Synthesis | Mechanical energy is used to drive chemical reactions. | Often solvent-free, can lead to faster reactions and different product selectivities. rsc.orgmdpi.com | Ball-milling esterification. rsc.org |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jk-sci.commsd-life-science-foundation.or.jpnih.govresearchgate.net The ideal reaction has 100% atom economy, where all reactant atoms are found in the product. msd-life-science-foundation.or.jp Catalysis plays a crucial role in achieving high atom economy by enabling reactions that are more direct and produce fewer byproducts. jk-sci.com

For the synthesis of this compound, catalytic methods can be employed for several steps. For instance, the formation of the ether linkage could potentially be achieved through a catalytic cross-coupling reaction. The esterification step itself is often acid-catalyzed. libretexts.org The development of recyclable and highly selective catalysts is a key area of research. nih.gov

Transition metal-catalyzed reactions are particularly valuable for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. msd-life-science-foundation.or.jp For alkyne functionalization, a variety of recyclable catalytic systems are being developed, including those based on nanoparticles and supported catalysts, which align with green chemistry principles. nih.gov Boron Lewis acid catalysis has also been shown to be effective for the atom-economic and stereoselective synthesis of enol esters from internal alkynes.

The table below highlights catalytic strategies that could enhance the atom economy and selectivity in the synthesis of butynoate derivatives.

| Catalytic Strategy | Description | Impact on Atom Economy and Selectivity | Potential Catalysts |

| Recyclable Catalysts | Catalysts that can be easily separated from the reaction mixture and reused. | Reduces waste and cost. | Heterogeneous catalysts, polymer-supported catalysts. nih.gov |

| Atom-Economic Reactions | Reactions that maximize the incorporation of reactant atoms into the final product. | Minimizes the formation of byproducts. | Addition reactions, isomerizations. jk-sci.commsd-life-science-foundation.or.jp |

| Selective Catalysis | Catalysts that direct a reaction towards a specific product, avoiding side reactions. | Improves yield and simplifies purification. | Transition metal complexes, organocatalysts. |

Chemical Reactivity and Transformation Pathways of Methyl 4 4 Chlorophenoxy but 2 Ynoate

Electrophilic and Nucleophilic Reactions at the Ester Functionality

The methyl ester group in Methyl 4-(4-chlorophenoxy)but-2-ynoate is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic acyl substitution is a characteristic reaction of esters, involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group.

Key reactions at the ester functionality include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 4-(4-chlorophenoxy)but-2-ynoic acid. Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol leaving group.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.

Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, 4-(4-chlorophenoxy)but-2-ynamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to an alcohol, yielding 4-(4-chlorophenoxy)but-2-yn-1-ol. This transformation converts the ester into a primary alcohol.

These transformations are fundamental in modifying the ester portion of the molecule to introduce new functional groups or to prepare for subsequent synthetic steps.

Table 1: Representative Reactions at the Ester Functionality

| Reaction | Reagent(s) | Product |

|---|---|---|

| Basic Hydrolysis | NaOH, H₂O | 4-(4-chlorophenoxy)but-2-ynoic acid |

| Transesterification | Ethanol (EtOH), H⁺ or EtO⁻ | Ethyl 4-(4-chlorophenoxy)but-2-ynoate |

| Aminolysis | Ammonia (NH₃) | 4-(4-chlorophenoxy)but-2-ynamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(4-chlorophenoxy)but-2-yn-1-ol |

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. Its linear geometry and the sp-hybridization of the carbon atoms define its chemical behavior.

The π-bonds of the alkyne can be broken to form new single bonds with various reagents. These reactions can often be controlled to proceed in a stepwise manner, allowing for the formation of either an alkene or a fully saturated alkane. libretexts.org

Hydrogenation: Catalytic hydrogenation can reduce the alkyne. Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form the corresponding (Z)-alkene. wikipedia.org Complete hydrogenation with catalysts like palladium on carbon (Pd/C) yields the corresponding alkane, methyl 4-(4-chlorophenoxy)butanoate.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane. aakash.ac.in The first addition typically proceeds via an anti-addition mechanism, resulting in a trans-dihaloalkene. organicchemistrytutor.comjove.commasterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond follows Markovnikov's rule for terminal alkynes. libretexts.org For an internal alkyne like this compound, the regioselectivity depends on the electronic effects of the substituents. The addition of one equivalent of HX can lead to a mixture of vinyl halides. youtube.comchemistrysteps.com With two equivalents, a geminal dihalide is formed. libretexts.orgkhanacademy.org

Table 2: Addition Reactions at the Alkyne Moiety

| Reaction | Reagent(s) | Product (after 1 equivalent) | Final Product (after 2+ equivalents) |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar's Catalyst | Methyl (Z)-4-(4-chlorophenoxy)but-2-enoate | Not applicable |

| Full Hydrogenation | H₂, Pd/C | Methyl (Z/E)-4-(4-chlorophenoxy)but-2-enoate | Methyl 4-(4-chlorophenoxy)butanoate |

| Bromination | Br₂ | Methyl (E)-2,3-dibromo-4-(4-chlorophenoxy)but-2-enoate | Methyl 2,2,3,3-tetrabromo-4-(4-chlorophenoxy)butanoate |

| Hydrochlorination | HCl | Mixture of vinyl chlorides | Methyl 2,2-dichloro-4-(4-chlorophenoxy)butanoate or Methyl 3,3-dichloro-4-(4-chlorophenoxy)butanoate |

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The alkyne in this compound can act as a 2π-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can function as a dienophile in a Diels-Alder reaction with a conjugated diene. organic-chemistry.org This reaction forms a six-membered ring. The electron-withdrawing nature of the ester group activates the alkyne for this transformation. The reaction is a concerted, pericyclic process that creates a substituted cyclohexadiene derivative. wikipedia.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves a 1,3-dipole reacting with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org A common example is the Huisgen cycloaddition, where an azide (B81097) reacts with an alkyne to form a triazole. organic-chemistry.orgyoutube.comresearchgate.net Other 1,3-dipoles like nitrile oxides can also be used to generate different heterocycles such as isoxazoles. youtube.com

[2+2] Cycloaddition: The cycloaddition of an alkyne with an alkene to form a cyclobutene (B1205218) is typically a photochemical process. researchgate.net However, transition metal catalysts, particularly gold(I) complexes, can facilitate intermolecular [2+2] cycloadditions under milder conditions. organic-chemistry.org Nickel-catalyzed reductive [2+2] cycloadditions of alkynes have also been developed to produce trans-cyclobutenes. acs.org

Transition metal-catalyzed [2+2+2] cycloadditions can also be employed to construct substituted benzene (B151609) rings. nih.gov

Transition metal catalysts, particularly palladium, are widely used to form new carbon-carbon bonds involving alkynes.

Sonogashira Coupling: While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, variations exist for internal alkynes. This palladium- and copper-cocatalyzed reaction is a cornerstone for synthesizing complex molecular architectures. organic-chemistry.orgrsc.org Direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes has also been achieved through Pd/Cu cooperative catalysis. acs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While the canonical reaction uses an alkene, variations involving alkynes exist, often leading to complex cascade reactions. rsc.org The reaction typically involves an organohalide, an alkene, a base, and a palladium catalyst. scienceinfo.com

Other Metal-Catalyzed Transformations: A variety of transition metals can catalyze transformations of alkynes. For instance, cobalt complexes can control the regioselectivity of Diels-Alder reactions involving alkynes. acs.org

Transformations of the Chlorophenoxy Substituent

The 4-chlorophenoxy group is an aromatic ring that can undergo substitution reactions. The reactivity and orientation of these substitutions are governed by the existing chloro and phenoxy substituents.

The primary reactions involving the aromatic ring are electrophilic aromatic substitutions (SEAr). wikipedia.org The directing effects of the substituents determine the position of the incoming electrophile.

Directing Effects:

Chloro Group (-Cl): The chlorine atom is an ortho, para-director but is also a deactivating group. pressbooks.pubunizin.org This is due to the competing effects of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).

Phenoxy Ether Group (-OAr): The ether oxygen is an ortho, para-director and an activating group because its strong electron-donating resonance effect (+M) outweighs its inductive effect (-I). wikipedia.org

In the 4-chlorophenoxy group, the chlorine is para to the ether linkage. The ether group is a stronger activating group than chlorine is a deactivator. minia.edu.eg Therefore, electrophilic substitution will be directed to the positions ortho to the strongly activating ether group (positions 2 and 6 on the chlorophenoxy ring).

Typical Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at the positions ortho to the ether linkage.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce another halogen atom onto the ring.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst can introduce alkyl or acyl groups.

Nucleophilic aromatic substitution (SNAr) on the chlorophenoxy ring is also a possibility but generally requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group (the chlorine atom), which are not present in this molecule. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-(4-chloro-2-nitrophenoxy)but-2-ynoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-(2-bromo-4-chlorophenoxy)but-2-ynoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 4-(2-acetyl-4-chlorophenoxy)but-2-ynoate |

Cleavage and Derivatization of the Aryl Ether Linkage

The aryl ether linkage in this compound is a key site for chemical transformations. Cleavage of this bond can proceed through several mechanisms, largely dependent on the reaction conditions.

Acid-Catalyzed Cleavage:

Under strong acidic conditions, typically in the presence of hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), the ether oxygen can be protonated, forming a good leaving group. masterorganicchemistry.comlibretexts.org The subsequent cleavage can occur via either an S_N1 or S_N2 mechanism. fiveable.me Given the structure of this compound, an S_N2 pathway is more probable for the cleavage of the alkyl-oxygen bond. This would involve a nucleophilic attack by the halide ion on the carbon atom adjacent to the ether oxygen, leading to the formation of 4-chlorophenol (B41353) and the corresponding halo-substituted but-2-ynoate (B8739756) derivative. The presence of the electron-withdrawing ester group on the but-2-ynoate chain would likely influence the rate of this reaction.

Reductive Cleavage:

Catalytic hydrogenolysis is another potential method for cleaving the aryl ether bond. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. This method is often employed in lignin (B12514952) depolymerization, where cleavage of aryl ether bonds is a critical step.

Derivatization Reactions:

Besides cleavage, the aryl ether linkage can be a site for derivatization. One notable transformation for aryl propargyl ethers is the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement that occurs upon heating. acs.org This reaction would lead to the formation of a substituted chromene derivative. The presence of the chloro-substituent on the phenyl ring and the methyl ester on the propargyl chain would influence the regioselectivity and rate of this rearrangement.

Another potential derivatization is the catalytic propargylic substitution, where the propargylic position can be attacked by nucleophiles in the presence of a suitable catalyst, such as those based on gold or titanium. nih.govntnu.no This could lead to a variety of functionalized products while potentially keeping the aryl ether linkage intact, depending on the reaction conditions.

Investigating Reaction Kinetics and Thermodynamic Parameters

Due to a lack of direct experimental studies on this compound, the reaction kinetics and thermodynamic parameters for the cleavage of its aryl ether linkage must be inferred from analogous systems and theoretical considerations.

Reaction Kinetics:

The rate of the acid-catalyzed cleavage of the aryl ether bond is expected to follow second-order kinetics, being dependent on the concentrations of both the ether and the acid. libretexts.org The rate constant would be influenced by the strength of the acid, the nature of the nucleophile, and the solvent. The electron-withdrawing nature of the but-2-ynoate group might affect the electron density on the ether oxygen, thereby influencing the ease of protonation and the subsequent nucleophilic attack.

For the thermal Claisen rearrangement, the reaction is typically first-order. The rate of this unimolecular rearrangement is highly dependent on the temperature and the electronic nature of the substituents on the aromatic ring.

Below is a table summarizing kinetic data for analogous aryl ether cleavage reactions. It is important to note that these values are for different, though structurally related, compounds and serve as an estimation.

| Reaction Type | Model Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Acid-Catalyzed Hydrolysis | p-chlorophenyl-2-furohydroxamic acid | HCl | Varies with acidity | Not specified |

| Spontaneous Hydrolysis | 4-chlorophenyl isocyanate | Diethyl ether | Varies with water conc. | ~22 |

Thermodynamic Parameters:

The cleavage of the C-O bond in an aryl ether is an endothermic process. The bond dissociation energy (BDE) is a key thermodynamic parameter that reflects the strength of this bond. For substituted phenols, which are products of aryl ether cleavage, the O-H bond dissociation energies have been studied. mdpi.com An electron-withdrawing group at the para position, such as the chloro group in 4-chlorophenol, tends to increase the O-H BDE compared to unsubstituted phenol. This suggests that the resulting 4-chlorophenoxide is less stable than the phenoxide ion.

The following table presents thermodynamic data for relevant bond cleavages in analogous systems.

| Bond Type | Compound | Bond Dissociation Energy (BDE) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

| O-H | p-chlorophenol | ~370 | Not applicable |

| C-O (ether) | General Aryl Ether | ~250-300 | Varies with reaction |

It is crucial to reiterate that the data presented in these tables are derived from studies on compounds analogous to this compound. Direct experimental investigation of the target compound is necessary to determine its precise kinetic and thermodynamic parameters.

Derivatization and Structural Modification Strategies for Methyl 4 4 Chlorophenoxy but 2 Ynoate Analogs

Synthesis of Novel Derivatives via Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. In the context of Methyl 4-(4-chlorophenoxy)but-2-ynoate, FGI can be strategically applied to its key reactive sites to generate a library of novel derivatives.

The ester moiety is a prime target for such transformations. Saponification of the methyl ester using a base like sodium hydroxide (B78521) would yield the corresponding carboxylic acid, 4-(4-chlorophenoxy)but-2-ynoic acid. This carboxylic acid serves as a versatile intermediate. For instance, it can be converted to various other esters (e.g., ethyl, propyl) through Fischer esterification or by forming an acyl chloride followed by reaction with the desired alcohol. Furthermore, amidation of the carboxylic acid or the acyl chloride with primary or secondary amines can produce a range of amide derivatives.

The alkyne functional group is another site ripe for interconversion. Partial reduction of the triple bond using Lindlar's catalyst would yield the corresponding (Z)-alkene, Methyl 4-(4-chlorophenoxy)but-2-enoate, while a dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the (E)-alkene. Complete hydrogenation of the alkyne would lead to the saturated analog, Methyl 4-(4-chlorophenoxy)butanoate.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 4-(4-chlorophenoxy)but-2-ynoic acid | Ester Hydrolysis |

| 4-(4-chlorophenoxy)but-2-ynoic acid | SOCl₂, then R'OH | R'-4-(4-chlorophenoxy)but-2-ynoate | Esterification |

| 4-(4-chlorophenoxy)but-2-ynoic acid | 1. SOCl₂ 2. R'R''NH | N,N-R',R''-4-(4-chlorophenoxy)but-2-ynamide | Amidation |

| This compound | H₂, Lindlar's Catalyst | Methyl (Z)-4-(4-chlorophenoxy)but-2-enoate | Partial Reduction |

| This compound | Na, NH₃ (l) | Methyl (E)-4-(4-chlorophenoxy)but-2-enoate | Partial Reduction |

| This compound | H₂, Pd/C | Methyl 4-(4-chlorophenoxy)butanoate | Full Reduction |

Exploration of Substituent Effects on Chemical Behavior and Potential Applications

The electronic and steric properties of the 4-(4-chlorophenoxy)but-2-ynoate scaffold can be systematically tuned by introducing different substituents on the aromatic ring. These modifications can significantly influence the molecule's reactivity, conformation, and potential biological activity.

The chloro-substituent at the para-position of the phenoxy ring exerts a moderate electron-withdrawing effect through induction, while also being a weak deactivator for electrophilic aromatic substitution. Replacing this chlorine atom with either electron-donating groups (EDGs) or other electron-withdrawing groups (EWGs) can modulate the electron density of the entire molecule. For instance, installing a methoxy (B1213986) group (-OCH₃) at the para-position would increase the electron density of the aromatic ring and potentially influence the reactivity of the ether linkage. Conversely, a nitro group (-NO₂) would significantly decrease the electron density.

These substituent-induced electronic effects can have a profound impact on the chemical behavior of the molecule. For example, the acidity of the corresponding carboxylic acid derivative would be influenced by the nature of the substituent on the aromatic ring. An electron-withdrawing group would increase the acidity, while an electron-donating group would decrease it.

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Acidity of Carboxylic Acid Derivative | Potential Influence on Reactivity |

| -OCH₃ | Electron-donating | Decrease | Increased susceptibility to electrophilic attack on the aromatic ring. |

| -CH₃ | Electron-donating | Decrease | Mildly increased susceptibility to electrophilic attack. |

| -H | Neutral (Reference) | - | Baseline reactivity. |

| -Cl | Electron-withdrawing | Increase | Decreased susceptibility to electrophilic attack on the aromatic ring. |

| -NO₂ | Strongly Electron-withdrawing | Strong Increase | Significantly decreased susceptibility to electrophilic attack. |

Development of Molecular Hybrids Incorporating the Chlorophenoxybutynoate Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. The this compound scaffold can serve as a valuable building block in the construction of such molecular hybrids.

One common approach to creating molecular hybrids is through the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne of a modified chlorophenoxybutynoate scaffold can be reacted with an azide-functionalized pharmacophore to generate a triazole-linked hybrid. For this to be possible, a terminal alkyne analog of the parent compound would first need to be synthesized.

Another strategy involves amide bond formation. The carboxylic acid derivative of this compound can be coupled with an amine-containing bioactive molecule using standard peptide coupling reagents. This approach allows for the integration of the chlorophenoxybutynoate moiety with a wide range of pharmacologically relevant structures.

| Hybridization Strategy | Required Scaffold Modification | Linking Moiety | Example Partner Pharmacophore |

| Click Chemistry (CuAAC) | Synthesis of a terminal alkyne analog | 1,2,3-Triazole | Azide-functionalized quinoline |

| Amide Coupling | Hydrolysis to the carboxylic acid | Amide bond | Amine-containing anti-inflammatory agent |

| Ether Synthesis | Introduction of a suitable leaving group | Ether linkage | Hydroxyl-containing natural product |

The development of these molecular hybrids opens up new avenues for exploring the therapeutic potential of the chlorophenoxybutynoate scaffold by combining its intrinsic properties with those of other well-established pharmacophores.

Applications in Chemical Synthesis and Advanced Materials Science

Methyl 4-(4-chlorophenoxy)but-2-ynoate as a Versatile Building Block in Organic Synthesis

Organic building blocks are foundational molecular entities that serve as the basis for constructing more complex compounds. Their inherent chemical properties and reactivity make them indispensable tools for chemists. The structure of this compound, featuring multiple reactive sites, allows it to be a versatile precursor in sophisticated organic synthesis.

Precursor for Complex Organic Molecules

The utility of this compound as a precursor lies in the reactivity of its but-2-ynoate (B8739756) chain. The carbon-carbon triple bond (alkyne) is electron-deficient due to the adjacent ester group, making it susceptible to a variety of chemical transformations. This reactivity allows for the strategic assembly of intricate molecular architectures.

Key reactions involving the acetylenic ester moiety include:

Michael Additions: The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, extending the molecular framework.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing control over the geometry and saturation level of the final product.

Coupling Reactions: The terminal alkyne can participate in various metal-catalyzed coupling reactions (e.g., Sonogashira coupling), enabling the attachment of diverse molecular fragments.

Through these transformations, chemists can leverage this compound to construct larger, more functionally complex molecules that are intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. The but-2-ynoate scaffold is a competent component in cycloaddition reactions, a powerful method for constructing five- and six-membered rings.

Specifically, the alkyne in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a cornerstone for synthesizing a wide variety of five-membered heterocycles. For instance, reaction with azides can yield triazoles, while reaction with nitrile oxides can produce isoxazoles. Similarly, it can participate as a dienophile in Diels-Alder reactions to form six-membered rings. The presence of the 4-chlorophenoxy group can influence the stereochemistry and electronic properties of the resulting heterocyclic systems, making this compound a valuable intermediate for creating libraries of novel heterocyclic structures for biological screening.

Role in the Development of Agrochemical Compounds

The chlorophenoxy moiety is a well-established pharmacophore in the agrochemical industry, particularly in the field of herbicides. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used selective herbicides that function as synthetic auxins, causing uncontrolled growth in broadleaf weeds. This compound serves as a structural analogue and potential building block for developing new agrochemicals with potentially different modes of action or improved properties.

Design of Next-Generation Herbicides and Fungicides

The design of new agrochemicals often involves modifying known active structures to enhance efficacy, broaden the spectrum of activity, or overcome resistance. By replacing the traditional acetic acid side-chain of classic chlorophenoxy herbicides with the but-2-ynoate chain, researchers can explore new chemical space. The rigid, linear nature of the alkyne and the different electronic distribution compared to a carboxylic acid could lead to novel interactions with biological targets in weeds or fungi.

Furthermore, the reactive alkyne handle allows for post-synthesis modification, enabling the creation of a diverse library of derivatives. These derivatives can be screened for herbicidal or fungicidal activity, potentially leading to the discovery of compounds with novel modes of action that are effective against resistant pest populations.

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of chlorophenoxy-based agrochemicals is highly dependent on their molecular structure. The type, number, and position of substituents on the aromatic ring significantly influence their efficacy and selectivity. For instance, the presence and location of chlorine atoms are critical for herbicidal activity.

Studies on phenoxyacetic acid derivatives have elucidated several key structure-activity relationships (SAR):

Substitution Pattern: The position of substituents on the phenyl ring dictates the molecule's interaction with its target protein. For many phenoxy herbicides, substitution at the 4-position (para) and 2-position (ortho) is crucial for high activity.

Nature of Substituent: Halogens, particularly chlorine, and methyl groups are common substituents that enhance herbicidal effects. Electron-withdrawing groups can influence the compound's acidity and transport within the plant.

Side Chain: The nature of the aliphatic side chain affects the compound's mode of action and persistence. While many classic herbicides feature a carboxylic acid group, exploring alternatives like the but-2-ynoate chain in this compound is a strategy for discovering new biological activities.

| Structural Feature | Influence on Herbicidal Activity | Example |

|---|---|---|

| Chlorine at C4 position | Generally essential for high auxin-type activity. | MCPA, 2,4-D |

| Methyl group at C2 position | Often increases selectivity and activity against specific weed species. | MCPA |

| Additional Chlorine at C2 or C5 | Can enhance or decrease activity depending on the specific compound and target. Dichlorination can increase potency but may also alter selectivity. | 2,4-D, 2,5-Dichlorophenoxy analogues |

| Aliphatic Side Chain | Crucial for biological function; modifications can lead to different activities or properties. | Acetic acid vs. But-2-ynoate |

Integration into Materials Science for Novel Polymer and Dye Development

The aromatic and reactive nature of chlorophenoxy compounds also makes them attractive candidates for applications in materials science, particularly in the synthesis of polymers and dyes.

The synthesis of polymers often relies on monomers with specific functional groups that can undergo polymerization reactions. Phenolic compounds, the precursors to chlorophenoxy derivatives, are used in the production of various polymers, including polycarbonates and polyesters. The chlorine atom on the aromatic ring of a chlorophenoxy-containing monomer can impart specific properties to the resulting polymer, such as:

Increased Refractive Index: Halogenated side groups can increase the refractive index of polymers, a desirable property for optical applications.

Enhanced Thermal Stability and Flame Retardancy: The presence of chlorine can improve the thermal stability and flame-retardant characteristics of the polymer.

In the field of dye chemistry, aromatic compounds are fundamental precursors. Chlorophenoxy derivatives can be incorporated into dye structures, for example, by being used as a coupling component in the synthesis of azo dyes. The chloro-substituent can act as an auxochrome, modifying the color and lightfastness properties of the final dye molecule. The specific position of the chlorine atom can shift the absorption maximum of the dye, allowing for the fine-tuning of its color from yellow to red.

Monomer or Cross-linking Agent in Polymer Synthesis

The potential of a molecule to act as a monomer or a cross-linking agent in polymer synthesis is dictated by the presence of reactive functional groups capable of undergoing polymerization reactions.

Theoretical Potential as a Monomer:

The key reactive feature in this compound for polymerization is the carbon-carbon triple bond (alkyne) in the but-2-ynoate chain. In theory, this alkyne group could participate in polymerization reactions through several mechanisms, such as addition polymerization. The electron-withdrawing nature of the adjacent ester group could influence the reactivity of the triple bond.

Theoretical Potential as a Cross-linking Agent:

For a molecule to function as a cross-linking agent, it typically needs to possess at least two reactive sites that can form bonds with polymer chains. This compound, in its current structure, possesses only one obvious site for polymerization (the alkyne). To act as a cross-linker, it would likely need to be chemically modified to introduce additional reactive functional groups.

Data on Polymerization Potential (Hypothetical):

| Functional Group | Potential Polymerization Mechanism | Resulting Polymer Structure (Theoretical) |

| Alkyne (C≡C) | Addition Polymerization | Polyacetylene derivative |

| Ester (-COO-) | Could potentially be involved in condensation polymerization if modified | Polyester derivative |

This table is purely illustrative of the theoretical potential based on the functional groups present and does not represent documented experimental data for this compound.

Chromophore or Auxochrome Component in Dye Chemistry

The color of a dye is determined by its chromophore, the part of the molecule that absorbs light, and is often modified by an auxochrome, a group that enhances the color.

Theoretical Role as a Chromophore:

A chromophore is typically a conjugated system of double and/or triple bonds. The structure of this compound contains a benzene (B151609) ring and a carbon-carbon triple bond. While the benzene ring is a chromophore, the conjugation between the ring and the alkyne is interrupted by the ether linkage and the methylene (B1212753) group, limiting its effectiveness as a strong chromophore for visible light absorption.

Theoretical Role as an Auxochrome:

An auxochrome is a functional group with lone pair electrons that can interact with the π-system of a chromophore, intensifying the color. The ether oxygen and the ester group in this compound have lone pairs of electrons. If this molecule were to be attached to a suitable chromophoric system, these groups could theoretically act as auxochromes. The chloro-substituent on the phenoxy group could also subtly modify the electronic properties and, consequently, the color.

Hypothetical Spectroscopic Data:

| Component | Functional Role | Expected Spectroscopic Effect |

| 4-chlorophenoxy group | Potential auxochrome | Could cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of a chromophore. |

| But-2-ynoate moiety | Part of the molecular backbone | The alkyne could be part of a larger conjugated system if the molecule were modified. |

This table presents a theoretical analysis and is not based on experimental data for this compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding data that function as a molecular fingerprint. For Methyl 4-(4-chlorophenoxy)but-2-ynoate, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy are critical for a complete structural elucidation.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would provide key structural confirmations. The aromatic protons on the para-substituted ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system due to their coupling. The methylene (B1212753) protons adjacent to the ether oxygen are shifted downfield, and the methyl protons of the ester group would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -COOCH₃ | 3.7 - 3.8 | Singlet (s) | 3H |

| -O-CH₂-C≡ | 4.8 - 4.9 | Singlet (s) | 2H |

| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet (d) | 2H |

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key expected signals include the ester carbonyl carbon, the two distinct sp-hybridized carbons of the alkyne, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOCH₃ | 52 - 54 |

| -O-CH₂-C≡ | 57 - 59 |

| -C≡C-COOCH₃ | 75 - 80 |

| -O-CH₂-C≡C- | 80 - 85 |

| Ar-C (ortho to -O) | 115 - 117 |

| Ar-C (para to -O, ipso-Cl) | 128 - 130 |

| Ar-C (meta to -O) | 129 - 131 |

| Ar-C (ipso to -O) | 156 - 158 |

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₉ClO₃), the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Electron Ionization Mass Spectrometry (EI-MS) would likely induce specific cleavages. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. libretexts.org In this molecule, cleavage of the ether bond is also a probable and informative pathway. The fragmentation of chlorophenoxy-containing compounds often results in the formation of a stable chlorophenoxy radical or cation. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₁H₉ClO₃]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₁₀H₆ClO₃]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 165 | [C₉H₆ClO₂]⁺ | Loss of carbomethoxy group (•COOCH₃) |

| 128 | [C₆H₄ClO]⁺• | Cleavage of the ether C-O bond (chlorophenoxy radical cation) |

These spectroscopic techniques are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption from the ester carbonyl (C=O) stretch is anticipated, along with a weaker absorption for the carbon-carbon triple bond (C≡C). nih.gov The aromatic ring and ether linkages will also produce distinct signals in the fingerprint region. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1715 - 1735 | Strong |

| C≡C Stretch (Alkyne) | 2210 - 2260 | Weak to Medium |

| C-O Stretch (Ether & Ester) | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | 1480 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. The primary chromophore in this molecule is the 4-chlorophenoxy group. This aromatic system is expected to exhibit characteristic π→π* transitions. researchgate.net The ester carbonyl group also has a known, though typically weak, n→π* transition. masterorganicchemistry.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π→π* | ~225 - 230 | 4-Chlorophenoxy |

| π→π* | ~275 - 285 | 4-Chlorophenoxy |

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment and quantitative analysis.

HPLC is a premier technique for the analysis of moderately polar, non-volatile compounds like this compound.

Mode : Reversed-phase HPLC (RP-HPLC) would be the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Stationary Phase : A C18 (octadecylsilyl) column is standard and would provide good retention and separation for this type of analyte.

Mobile Phase : A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be effective. The gradient would typically start with a higher proportion of water and increase the organic solvent concentration over time to elute compounds of increasing hydrophobicity.

Detection : Given the UV absorbance of the 4-chlorophenoxy moiety, a UV detector set at one of its λ_max values (e.g., 230 nm or 275 nm) would offer high sensitivity and selectivity.

Analysis : The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Provided that this compound is thermally stable and sufficiently volatile, gas chromatography is another powerful technique for purity analysis, especially when coupled with a mass spectrometer.

Mode : Gas-liquid chromatography with a capillary column.

Stationary Phase : A column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5MS), would be suitable for separating the compound from related impurities. nih.gov

Detector : A Flame Ionization Detector (FID) can be used for robust quantitative analysis. However, coupling the GC to a Mass Spectrometer (GC-MS) is highly advantageous. nih.govresearchgate.net GC-MS provides both the retention time for chromatographic identification and the mass spectrum for definitive structural confirmation, correlating directly with the data discussed in section 7.1.2.

Analysis : Similar to HPLC, purity is assessed by comparing the relative peak area of the analyte to the total peak area. The mass spectrum obtained from a GC-MS analysis serves as a secondary confirmation of the peak's identity.

X-ray Diffraction (XRD) for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the solid-state structure of this compound. Consequently, detailed research findings including crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not publicly available at this time.

While crystallographic data for analogous compounds containing either a 4-chlorophenoxy moiety or a but-2-ynoate (B8739756) functional group exist, direct extrapolation of these findings to predict the precise solid-state structure of this compound would be speculative. The unique combination of the chlorophenoxy group, the ether linkage, and the methyl ester of the but-2-ynoic acid backbone will dictate its specific crystalline packing and molecular conformation.

The determination of the crystal structure of this compound would require experimental analysis. This process would involve:

Single Crystal Growth: High-quality single crystals of the compound would need to be grown from a suitable solvent or by sublimation.

X-ray Diffraction Analysis: The crystal would then be subjected to X-ray diffraction analysis. The diffraction pattern obtained provides information about the electron density distribution within the crystal.

Structure Solution and Refinement: Using this diffraction data, the crystal structure can be solved and refined to determine the precise arrangement of atoms in the crystal lattice.

This analysis would provide definitive information on parameters such as:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry elements of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form.

Intermolecular Interactions: Details of how the molecules pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.

Without such experimental data, a detailed discussion and the presentation of data tables on the X-ray diffraction of this compound is not possible.

Future Perspectives and Emerging Research Avenues

Application in Flow Chemistry and Microreactor Technologies

The synthesis and transformation of Methyl 4-(4-chlorophenoxy)but-2-ynoate are promising candidates for adaptation to flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and potential for seamless integration into multi-step syntheses.

Continuous flow synthesis often allows for the use of reaction conditions that are difficult to manage in batch, such as high temperatures and pressures, in a controlled and safe manner. For the synthesis of this compound, a flow process could enable precise control over the exothermic reactions often involved in the formation of the but-2-ynoate (B8739756) moiety. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, minimizing the risk of thermal runaways and the formation of byproducts.

Furthermore, many reactions involving highly reactive intermediates, which can be challenging to handle in large-scale batch production, become more manageable in flow. The generation and immediate consumption of such intermediates within a microreactor can lead to cleaner reaction profiles and higher yields. The application of flow chemistry to the derivatization of this compound could, therefore, open up new synthetic pathways that are not feasible with conventional methods.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Enhanced Heat Transfer | Improved temperature control, reduced risk of thermal runaway. | Safer handling of exothermic reactions in synthesis. |

| Precise Residence Time Control | Minimized byproduct formation, improved selectivity. | Higher purity of the final product and its derivatives. |

| Rapid Mixing | Increased reaction rates, improved reproducibility. | Consistent product quality and efficient reactions. |

| Safe Handling of Hazardous Reagents | Small reaction volumes minimize risks. | Use of potentially hazardous reagents for derivatization. |

| Process Automation | High-throughput screening of reaction conditions. | Rapid optimization of synthetic routes. |

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The principles of green chemistry are increasingly driving the development of sustainable manufacturing processes. In this context, chemoenzymatic synthesis and biocatalysis present compelling future avenues for the production of this compound and its derivatives. Enzymes, as biocatalysts, operate under mild conditions, exhibit high selectivity, and are biodegradable, offering a more environmentally benign alternative to traditional chemical catalysts.

While the direct enzymatic synthesis of a complex molecule like this compound may be challenging, a chemoenzymatic approach, which combines enzymatic steps with conventional chemical reactions, is a highly promising strategy. For instance, lipases could be explored for the enantioselective hydrolysis of a racemic precursor, a common strategy in the synthesis of chiral compounds. This could be particularly relevant for producing enantiomerically pure derivatives of this compound, which may have applications in pharmaceuticals or agrochemicals.

Moreover, the development of novel enzymes through directed evolution could lead to biocatalysts capable of directly participating in the synthesis of the core structure of this compound. Research in this area would focus on identifying or engineering enzymes that can catalyze the formation of the ether linkage or the alkynyl ester functionality. The successful application of biocatalysis would not only enhance the sustainability of the production process but could also provide access to novel analogues with high stereoselectivity.

Exploration of Novel Reactivity Patterns under Extreme Conditions

The study of chemical reactions under extreme conditions, such as high pressure, high temperature, or in supercritical fluids, can reveal novel reactivity patterns that are not observed under conventional laboratory conditions. For this compound, exploring its behavior under such conditions could lead to the discovery of new synthetic transformations and materials.

High-pressure chemistry, for example, can significantly influence the thermodynamics and kinetics of a reaction, often favoring the formation of more compact transition states and products. Subjecting this compound to high pressure could facilitate cycloaddition reactions or promote rearrangements that are otherwise kinetically disfavored. This could be a pathway to novel heterocyclic structures or complex carbocyclic frameworks.

Similarly, reactions in supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a unique reaction environment that can enhance solubility, mass transfer, and catalytic activity. The use of scCO₂ as a solvent for reactions involving this compound would not only be a greener alternative to conventional organic solvents but could also lead to different product selectivities. The tunable properties of supercritical fluids could be exploited to fine-tune the reaction outcome.

Role in Supramolecular Chemistry and Self-Assembly Processes

The rigid, linear alkyne unit and the planar aromatic ring of this compound make it an intriguing building block for supramolecular chemistry and the design of self-assembling systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional architectures.

The presence of the chlorophenyl group offers a site for halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. The π-system of the aromatic ring and the triple bond can participate in π-π stacking and anion-π interactions, further directing the self-assembly process. By carefully designing complementary molecules, it is conceivable that this compound could be incorporated into liquid crystals, organogels, or porous crystalline materials.

The self-assembly of this compound or its derivatives on surfaces could also be a fruitful area of research. The formation of ordered monolayers on substrates like graphite or gold could have applications in molecular electronics or sensing. The interplay of various non-covalent interactions would govern the packing and orientation of the molecules on the surface, and understanding these principles would be key to controlling the properties of the resulting nanomaterials.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Molecular Feature in this compound | Potential Application |

| Halogen Bonding | Chlorine atom on the phenyl ring | Crystal engineering, directing self-assembly. |

| π-π Stacking | Phenyl ring and alkyne | Formation of columnar structures in liquid crystals. |

| Hydrogen Bonding | (with derivatives containing H-bond donors/acceptors) | Creation of robust supramolecular networks. |

| van der Waals Forces | Entire molecule | Influence on molecular packing in the solid state. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(4-chlorophenoxy)but-2-ynoate, and how can reaction purity be ensured?

- Methodology : The compound can be synthesized via Sonogashira coupling between 4-chlorophenol derivatives and methyl propiolate, followed by esterification. Ensure purity through recrystallization (e.g., ethanol) and monitor reaction progress via thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) with reference standards (e.g., impurity profiling per pharmaceutical guidelines) can validate purity .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions and ester functionality. IR spectroscopy can validate carbonyl (C=O) and alkyne (C≡C) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity. Cross-reference with certified reference materials (CRMs) for validation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodology : Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use fume hoods, nitrile gloves, and protective eyewear. Store in inert atmospheres (argon/nitrogen) to prevent degradation. Emergency protocols should include ethanol rinses for dermal exposure .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement of this compound?

- Methodology : Use SHELXL for refinement with restraints on bond lengths/angles to address disorder. Validate results via cross-platform tools (WinGX for symmetry checks, ORTEP-3 for thermal ellipsoid visualization). High-resolution data (collected at 113 K) reduce thermal motion artifacts. Discrepancies in values (>5%) may require re-measurement or twinning analysis .

Q. What experimental strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in agrochemical or pharmacological contexts?

- Methodology :

- Analog Synthesis : Modify the alkyne spacer length or substituents (e.g., nitro, methyl groups) to assess steric/electronic effects.

- Bioassays : Test herbicidal activity using standardized protocols (e.g., OECD 208 for plant growth inhibition). For pharmacological potential, screen against ATF4 pathways (via luciferase reporter assays) based on structural analogs in patent literature .

Q. How should researchers address discrepancies in kinetic data during mechanistic studies of this compound’s reactivity?

- Methodology : Perform variable-controlled experiments (temperature, solvent polarity, catalyst loading). Use multivariate regression to identify dominant factors. Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states and validate experimental activation energies. Replicate results across ≥3 independent trials .

Q. What methodologies are recommended for analyzing the hydrolytic stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.